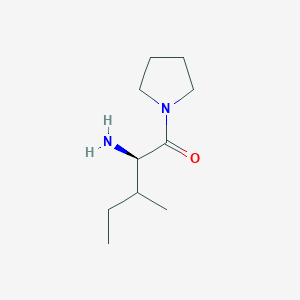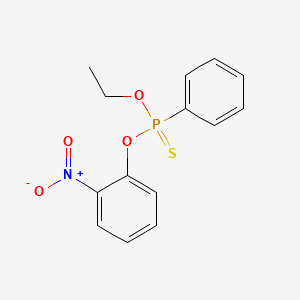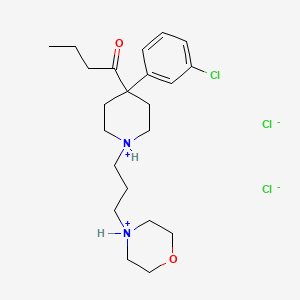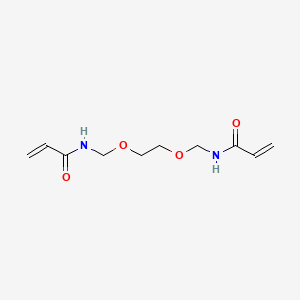
N,N'-(Ethylenebis(oxymethylene))bis(acrylamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Ethylenebis(oxymethylene))bis(acrylamide) is an organic compound with the molecular formula C10H16N2O4. This compound is characterized by the presence of two acrylamide groups connected by an ethylenebis(oxymethylene) linker. It is a colorless solid and is primarily used as a crosslinking agent in various polymerization processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-(Ethylenebis(oxymethylene))bis(acrylamide) can be synthesized through the reaction of acrylamide with ethylenebis(oxymethylene) in the presence of a suitable catalyst. The reaction typically involves the use of formaldehyde as a crosslinking agent and sulfuric acid as a catalyst. The reaction proceeds via the formation of N-hydroxymethylacrylamide, which subsequently reacts to form the desired product .
Industrial Production Methods
In industrial settings, the production of N,N’-(Ethylenebis(oxymethylene))bis(acrylamide) involves the use of large-scale reactors where acrylamide and formaldehyde are reacted under controlled conditions. The reaction mixture is then purified through recrystallization using solvents such as acetone and water to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N,N’-(Ethylenebis(oxymethylene))bis(acrylamide) undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in nucleophilic addition reactions with alcohols, amines, and thiols, leading to the formation of mono- and disubstituted products.
Polymerization Reactions: It can undergo radical copolymerization with other monomers such as acrylonitrile and substituted acrylamides to form highly crosslinked gels.
Common Reagents and Conditions
Formaldehyde: Used as a crosslinking agent in the synthesis of the compound.
Sulfuric Acid: Acts as a catalyst in the reaction.
Peroxides, UV Light, or Redox Initiators: Used in radical copolymerization reactions to initiate the polymerization process.
Major Products Formed
The major products formed from the reactions of N,N’-(Ethylenebis(oxymethylene))bis(acrylamide) include crosslinked polymers and gels, which have various applications in adhesives, paints, and superabsorbents .
Scientific Research Applications
N,N’-(Ethylenebis(oxymethylene))bis(acrylamide) has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinking agent in the synthesis of polymers and hydrogels.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form hydrogels that can encapsulate therapeutic agents.
Industry: Utilized in the production of superabsorbent materials, adhesives, and coatings.
Mechanism of Action
The mechanism of action of N,N’-(Ethylenebis(oxymethylene))bis(acrylamide) primarily involves its ability to form crosslinked networks through polymerization reactions. The compound’s acrylamide groups can react with various monomers to create a three-dimensional network, which imparts unique mechanical and chemical properties to the resulting polymers. These crosslinked networks are responsible for the compound’s effectiveness in applications such as hydrogels and superabsorbents .
Comparison with Similar Compounds
Similar Compounds
N,N’-Methylenebisacrylamide: Another crosslinking agent used in polyacrylamide gels.
N,N’-Ethylenebis(acrylamide): Similar in structure but lacks the oxymethylene groups present in N,N’-(Ethylenebis(oxymethylene))bis(acrylamide).
Uniqueness
N,N’-(Ethylenebis(oxymethylene))bis(acrylamide) is unique due to its ethylenebis(oxymethylene) linker, which provides distinct mechanical and chemical properties to the polymers formed using this compound. This unique structure allows for the formation of highly crosslinked and stable networks, making it suitable for a wide range of applications .
Properties
CAS No. |
21988-92-1 |
|---|---|
Molecular Formula |
C10H16N2O4 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
N-[2-[(prop-2-enoylamino)methoxy]ethoxymethyl]prop-2-enamide |
InChI |
InChI=1S/C10H16N2O4/c1-3-9(13)11-7-15-5-6-16-8-12-10(14)4-2/h3-4H,1-2,5-8H2,(H,11,13)(H,12,14) |
InChI Key |
CFVMMKSYOQAGHO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCOCCOCNC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



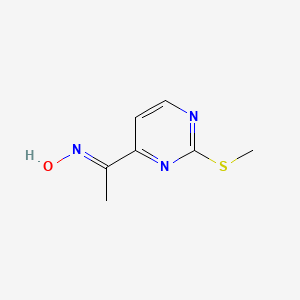
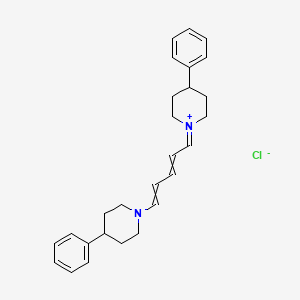
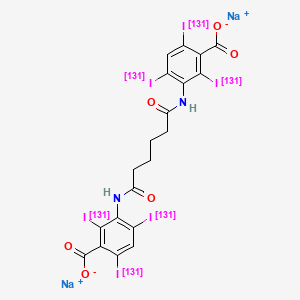
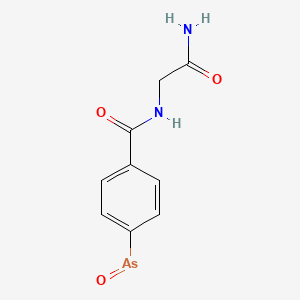

![2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester](/img/structure/B13756803.png)
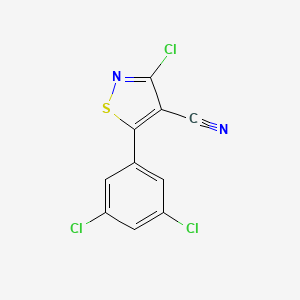

![1,2-Dimethyl-1H-benzo[d]imidazole-5,7-diamine](/img/structure/B13756819.png)

